molecular formula C7H4Br2F3NO B1447438 2,3-Dibromo-5-(trifluoromethoxy)aniline CAS No. 1807035-46-6

2,3-Dibromo-5-(trifluoromethoxy)aniline

Cat. No.: B1447438
CAS No.: 1807035-46-6
M. Wt: 334.92 g/mol
InChI Key: XNZGMMLCASLQSY-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-(trifluoromethoxy)aniline is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-(trifluoromethoxy)aniline typically involves the bromination of 5-(trifluoromethoxy)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted anilines
  • Quinones
  • Biaryl compounds

Scientific Research Applications

2,3-Dibromo-5-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-5-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2,3-dibromo-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(13)6(4)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZGMMLCASLQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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